molecular formula C21H19N3O4S B3677814 N-{3-[({[(4-methylphenoxy)acetyl]amino}carbonothioyl)amino]phenyl}-2-furamide

N-{3-[({[(4-methylphenoxy)acetyl]amino}carbonothioyl)amino]phenyl}-2-furamide

Cat. No. B3677814
M. Wt: 409.5 g/mol
InChI Key: ZXLAMJJLGKGYLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[({[(4-methylphenoxy)acetyl]amino}carbonothioyl)amino]phenyl}-2-furamide is a synthetic compound that belongs to the class of furamides. It is commonly known as "Furamidine" and has been extensively studied for its potential use in treating various diseases. Furamidine has been found to exhibit potent antiprotozoal activity against trypanosomes, which are the causative agents of sleeping sickness and Chagas disease.

Mechanism of Action

Furamidine exerts its antiprotozoal activity by inhibiting the enzyme trypanothione reductase, which is essential for the survival of trypanosomes. Trypanothione reductase is responsible for maintaining the redox balance in trypanosomes, and its inhibition leads to the accumulation of toxic reactive oxygen species, ultimately leading to the death of the parasites.
Biochemical and Physiological Effects:
Furamidine has been found to exhibit low toxicity towards mammalian cells, making it a promising candidate for the development of new drugs. However, it has been found to exhibit some adverse effects, including hepatotoxicity and nephrotoxicity, which limit its use in clinical settings.

Advantages and Limitations for Lab Experiments

Furamidine has several advantages for lab experiments, including its potent antiprotozoal activity against trypanosomes, low toxicity towards mammalian cells, and ease of synthesis. However, its limitations include its adverse effects, which limit its use in clinical settings, and the lack of information on its pharmacokinetics and pharmacodynamics.

Future Directions

There are several future directions for the study of Furamidine, including:
1. Development of new analogs with improved pharmacokinetics and pharmacodynamics.
2. Investigation of the mechanism of action of Furamidine towards other parasites.
3. Evaluation of the efficacy of Furamidine in combination with other drugs for the treatment of trypanosomiasis.
4. Investigation of the potential use of Furamidine in the treatment of other diseases.
Conclusion:
In conclusion, Furamidine is a promising compound that exhibits potent antiprotozoal activity against trypanosomes. Its ease of synthesis, low toxicity towards mammalian cells, and potent activity make it a promising candidate for the development of new drugs for the treatment of trypanosomiasis. However, its adverse effects and limitations in terms of pharmacokinetics and pharmacodynamics need to be addressed before it can be used in clinical settings. Further research is needed to investigate its potential use in the treatment of other diseases and to develop new analogs with improved properties.

Scientific Research Applications

Furamidine has been extensively studied for its potential use in treating various diseases, especially trypanosomiasis. Trypanosomes are the causative agents of sleeping sickness and Chagas disease, which affect millions of people worldwide. Furamidine has been found to exhibit potent antiprotozoal activity against these parasites, making it a promising candidate for the development of new drugs for the treatment of these diseases.

properties

IUPAC Name

N-[3-[[2-(4-methylphenoxy)acetyl]carbamothioylamino]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S/c1-14-7-9-17(10-8-14)28-13-19(25)24-21(29)23-16-5-2-4-15(12-16)22-20(26)18-6-3-11-27-18/h2-12H,13H2,1H3,(H,22,26)(H2,23,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXLAMJJLGKGYLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-({[(4-methylphenoxy)acetyl]carbamothioyl}amino)phenyl]furan-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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